"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" synthesis and properties
"Ethyl 2-(3-chlorophenyl)-2-cyanoacetate" synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate
Abstract
This technical guide provides a comprehensive overview of Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate, a substituted α-cyanoacrylate of significant interest in medicinal chemistry and organic synthesis. The document details the most efficient and widely adopted synthetic methodology—the Knoevenagel condensation—offering a deep dive into its mechanism, optimization of reaction parameters, and a detailed experimental protocol. Furthermore, it delineates the physicochemical and spectroscopic properties of the title compound, providing researchers with the necessary data for characterization. The guide culminates in a discussion of the compound's reactivity and its potential applications as a versatile building block in the development of novel therapeutic agents, supported by a thorough safety and handling section. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this valuable chemical intermediate.
Introduction to Substituted α-Cyanoacrylates
The α-cyanoacrylate scaffold is a privileged structural motif in the realm of organic and medicinal chemistry. Characterized by an electron-deficient alkene double bond, substituted α-cyanoacrylates are highly reactive and serve as versatile intermediates. Their utility stems from the presence of multiple functional groups—a nitrile, an ester, and a reactive C=C bond—which can be readily manipulated to construct complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2]
Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate, the subject of this guide, incorporates a 3-chlorophenyl substituent, which modulates the molecule's steric and electronic properties. This specific substitution pattern is often explored in drug discovery to enhance binding affinity, improve pharmacokinetic profiles, or block metabolic pathways. As such, a reliable synthesis and thorough characterization of this compound are paramount for its effective use in research and development.[3][4]
Synthetic Strategy: A Retrosynthetic Approach
The most logical and industrially scalable approach to synthesizing Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is through a Knoevenagel condensation. A retrosynthetic analysis reveals a clear disconnection across the double bond, identifying 3-chlorobenzaldehyde and ethyl cyanoacetate as the readily available starting materials.
Retrosynthetic Pathway
Caption: Mechanism of the Knoevenagel condensation.
Key Reagents and Rationale
-
Ethyl Cyanoacetate: This is the quintessential active methylene compound. The α-protons are flanked by two powerful electron-withdrawing groups (nitrile and ester carbonyl), rendering them sufficiently acidic (pKa ≈ 11 in DMSO) for deprotonation by mild bases. [1]* 3-Chlorobenzaldehyde: This serves as the electrophilic partner. The chlorine atom is an ortho, para-directing deactivator, which has a minor electronic influence on the reactivity of the carbonyl group compared to unsubstituted benzaldehyde.
-
Catalyst Selection: The choice of base is critical for optimizing yield and minimizing side reactions.
-
Piperidine/DABCO: These are mild, nucleophilic amine catalysts that are highly effective and easy to handle. They are often the first choice for this transformation due to their efficiency in promoting the reaction with minimal by-product formation. [5][6] * Sodium Ethoxide (NaOEt): A stronger, non-nucleophilic base that can significantly accelerate the reaction. However, it requires anhydrous conditions to prevent hydrolysis of the ester. [7] * Ionic Liquids: Can serve as both the solvent and promoter, offering environmental benefits and potential for catalyst recycling. [6]
-
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Knoevenagel condensations. [6][7] Materials:
-
3-Chlorobenzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 3-5 mL per mmol of aldehyde)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chlorobenzaldehyde and ethanol. Stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add ethyl cyanoacetate followed by the catalytic amount of piperidine to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Workup - Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
| Property | Value | Source |
| CAS Number | 92847-34-2 | [8] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [8] |
| Molecular Weight | 223.66 g/mol | [8] |
| Appearance | Expected to be a white to off-white solid or a viscous oil. | Analogy |
| Solubility | Soluble in common organic solvents (e.g., EtOAc, DCM, Acetone); Insoluble in water. | Analogy |
| Melting Point | Not reported; likely higher than related non-halogenated compounds. | Analogy |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.2-7.4 (m, 5H): Aromatic protons (Ar-H) and the vinyl proton (-CH=). The vinyl proton is expected to be a singlet at the downfield end of this region.
-
δ 4.35 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 1.38 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~162 ppm: Ester carbonyl carbon (C=O).
-
δ ~150 ppm: Alkene carbon attached to the aromatic ring.
-
δ ~135-128 ppm: Aromatic carbons.
-
δ ~115 ppm: Nitrile carbon (C≡N).
-
δ ~105 ppm: Alkene carbon attached to the cyano group.
-
δ ~63 ppm: Methylene carbon of the ethyl ester (-OCH₂).
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
~2220 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.
-
~1725 cm⁻¹: Strong intensity peak for the α,β-unsaturated ester carbonyl (C=O) stretch.
-
~1600 cm⁻¹: Peak for the alkene (C=C) stretch.
-
~800-700 cm⁻¹: Strong peak corresponding to C-Cl stretching.
-
-
Mass Spectrometry (EI):
-
M⁺: Expected at m/z 223, with a characteristic M+2 peak at m/z 225 in an ~3:1 ratio, confirming the presence of one chlorine atom.
-
Reactivity and Applications in Drug Development
Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is not merely a synthetic product but a versatile precursor for more complex molecules. Its chemical reactivity is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor for various nucleophiles like amines, thiols, and carbanions. This reactivity is frequently exploited to build heterocyclic scaffolds.
Potential Applications:
-
Anticancer Agents: The α-cyanoacrylamide moiety is a known "warhead" in targeted covalent inhibitors and has shown significant antiproliferative activity against various cancer cell lines. [5][9]Derivatives have been investigated as potent inhibitors of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR). [9]* Heterocycle Synthesis: The compound is an ideal starting material for synthesizing pyridines, pyrimidines, and other pharmacologically relevant heterocycles. [1][2]* Building Block for APIs: It serves as a crucial intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs), leveraging its multiple functional groups for subsequent chemical transformations. [4]
Role as a Synthetic Intermediate
Caption: Versatility as a synthetic building block.
Safety and Handling
As a laboratory chemical, Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate should be handled with appropriate care. While a specific safety data sheet is not available, hazard information can be inferred from its precursors and structurally related compounds.
-
Precursor Hazards: Ethyl cyanoacetate can cause skin and serious eye irritation. [10][11]It may also cause respiratory irritation. [11]* General Hazards: Similar α,β-unsaturated nitriles are often classified as harmful if swallowed or in contact with skin, and as skin/eye/respiratory irritants. [12]* Recommended Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical advice.
-
Conclusion
Ethyl (E)-2-cyano-3-(3-chlorophenyl)acrylate is a valuable and highly functionalized organic intermediate. Its synthesis is readily achieved through the robust and efficient Knoevenagel condensation of 3-chlorobenzaldehyde and ethyl cyanoacetate. The compound's rich chemical reactivity, particularly as a Michael acceptor, makes it a powerful building block for constructing diverse molecular scaffolds, with significant potential in the field of drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and safe handling of this important chemical entity.
References
- CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google P
-
PrepChem.com. Preparation of ethyl cyanoacetate. (URL: [Link])
-
LookChem. Synthesis of Ethyl cyanoacetate. (URL: [Link])
-
Wikipedia. Ethyl cyanoacetate. (URL: [Link])
-
ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. (URL: [Link])
-
PubChem - NIH. Ethyl 2-cyano-3-phenylpropanoate. (URL: [Link])
-
Cheméo. Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). (URL: [Link])
-
PubMed Central. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (URL: [Link])
-
Cognitive Market Research. Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. (URL: [Link])
-
ResearchGate. A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. (URL: [Link])
-
ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])
-
ABNewswire. Ethyl Cyanoacetate Market Trends, Investment Opportunities, and Growth Analysis Through 2029. (URL: [Link])
-
RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (URL: [Link])
-
DC Fine Chemicals. Safety Data Sheet - Ethyl cyanoacetate. (URL: [Link])
-
OSHA. ETHYL 2-CYANOACRYLATE. (URL: [Link])
-
SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (URL: [Link])
-
Best Klebstoffe GmbH & Co. KG. BEST Cyanoacrylate Ethyl - Safety Data Sheet. (URL: [Link])
-
ResearchGate. Ethyl Cyanoacetate Reactions. (URL: [Link])
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 4. Ethyl Cyanoacetate Market Trends, Investment Opportunities, and Growth Analysis Through 2029 | Top Key Players Analysis | ABNewswire [abnewswire.com]
- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 92847-34-2|Ethyl 2-(3-chlorophenyl)-2-cyanoacetate|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
